molecular formula C13H18N4O B2824135 3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide CAS No. 1786065-39-1

3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide

Cat. No. B2824135
CAS RN: 1786065-39-1
M. Wt: 246.314
InChI Key: TWJHOTZWLKHUCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds such as 3-aminopiperidine and 3-aminoazepane derivatives has been achieved using enzyme cascades . Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .


Molecular Structure Analysis

The molecular structure of “3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide” is complex. It is similar to compounds like 3-Amino-2-azepanone, which has a molecular formula of C6H12N2O .

Scientific Research Applications

Phosphine-Catalyzed Synthesis

A novel approach involves phosphine-catalyzed intermolecular cyclization for the construction of complex structures such as benzo[b]azepin-3-ones. This method highlights the utility of related compounds in synthesizing molecules with potential as angiotensin-converting enzyme inhibitors (Kui Zhang et al., 2019).

Catalytic and Biological Activities

Another study focuses on the synthesis and characterization of Schiff base ligands derived from similar structures, demonstrating their catalytic, DNA binding, and antibacterial activities. This work illustrates the potential of such compounds in medicinal chemistry and materials science (O. El‐Gammal et al., 2021).

Corrosion Inhibition

Research also extends to the application of these compounds as corrosion inhibitors, showcasing their practical utility in industrial applications. A study demonstrates that derivatives can act as mixed-type corrosion inhibitors, providing a sustainable approach to corrosion protection (A. Singh et al., 2018).

Anticancer and Antimicrobial Activities

Further investigations into the biological activities of benzohydrazide derivatives reveal their potential as anticancer and antimicrobial agents. These studies provide insights into the design of novel therapeutic agents based on the structural framework of such compounds (S. Kavitha et al., 2016).

properties

IUPAC Name

3-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-11-6-4-5-10(9-11)13(18)17-16-12-7-2-1-3-8-15-12/h4-6,9H,1-3,7-8,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHOTZWLKHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NNC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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